molecular formula C9H12N2 B6153805 1-tert-butyl-4-ethynyl-1H-pyrazole CAS No. 2024333-12-6

1-tert-butyl-4-ethynyl-1H-pyrazole

Cat. No.: B6153805
CAS No.: 2024333-12-6
M. Wt: 148.2
InChI Key:
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Description

1-tert-butyl-4-ethynyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a tert-butyl group at the first position and an ethynyl group at the fourth position

Preparation Methods

The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1-tert-butyl-1H-pyrazole.

    Ethynylation: The ethynyl group is introduced at the fourth position of the pyrazole ring through a palladium-catalyzed cross-coupling reaction. This reaction often employs reagents such as ethynyl bromide and a palladium catalyst in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as toluene or acetonitrile, typically at elevated temperatures (around 110°C) to ensure efficient coupling.

Chemical Reactions Analysis

1-tert-butyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the tert-butyl group can be replaced by other substituents using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-tert-butyl-4-ethynyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-tert-butyl-4-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-tert-butyl-3-ethynyl-1H-pyrazole: This compound has the ethynyl group at the third position instead of the fourth position, leading to different chemical and biological properties.

    1-tert-butyl-4-methyl-1H-pyrazole: The methyl group at the fourth position provides different steric and electronic effects compared to the ethynyl group.

    1-tert-butyl-4-phenyl-1H-pyrazole: The phenyl group introduces aromaticity and potential for π-π stacking interactions, which can influence the compound’s reactivity and biological activity.

Properties

CAS No.

2024333-12-6

Molecular Formula

C9H12N2

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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